molecular formula C13H14N2O3 B581420 N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide CAS No. 1203499-07-3

N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide

Cat. No.: B581420
CAS No.: 1203499-07-3
M. Wt: 246.266
InChI Key: XVHKFHXHYNDZBK-UHFFFAOYSA-N
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Description

N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is a heterocyclic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core substituted with a formyl group and a pivalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide typically involves the reaction of 2-formylfuro[3,2-b]pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

2-Formylfuro[3,2-b]pyridine+Pivaloyl chlorideBaseThis compound\text{2-Formylfuro[3,2-b]pyridine} + \text{Pivaloyl chloride} \xrightarrow{\text{Base}} \text{this compound} 2-Formylfuro[3,2-b]pyridine+Pivaloyl chlorideBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles under acidic or basic conditions

Major Products

Scientific Research Applications

N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pivalamide functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
  • N-(2-Formylfuro[3,2-b]pyridin-7-yl)acetamide
  • N-(2-Formylfuro[3,2-b]pyridin-7-yl)benzamide

Uniqueness

N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pivalamide group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-7H,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHKFHXHYNDZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189743
Record name N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-07-3
Record name N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Formylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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